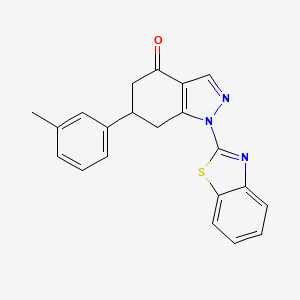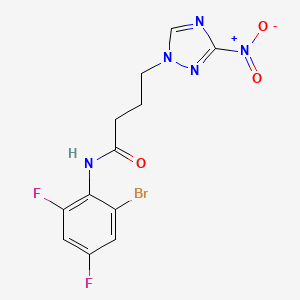
2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETAMIDO-4,5-DIMETHYL-N-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE is a synthetic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-4,5-DIMETHYL-N-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the acylation of 4,5-dimethylthiophene-3-carboxylic acid with acetic anhydride to introduce the acetylamino group. This is followed by the amidation reaction with isopropylamine to form the final carboxamide product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-4,5-DIMETHYL-N-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-ACETAMIDO-4,5-DIMETHYL-N-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: The compound’s functional groups suggest potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-ACETAMIDO-4,5-DIMETHYL-N-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The acetylamino and carboxamide groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The thiophene ring’s electron-rich nature allows for π-π interactions with aromatic residues, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-4,5-dimethylthiophene: Lacks the carboxamide group, resulting in different reactivity and applications.
4,5-Dimethylthiophene-3-carboxamide: Missing the acetylamino group, affecting its biological activity and chemical properties.
N-(Propan-2-yl)thiophene-3-carboxamide:
Uniqueness
2-ACETAMIDO-4,5-DIMETHYL-N-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to the presence of both acetylamino and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-acetamido-4,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2S/c1-6(2)13-11(16)10-7(3)8(4)17-12(10)14-9(5)15/h6H,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
HKCITZWNNAITBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(C)C)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B11453558.png)
![6-(4-chlorophenyl)-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11453566.png)
![2-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11453578.png)
![2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11453579.png)
![3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B11453583.png)
![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11453586.png)
![1-(2,5-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11453595.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11453603.png)
![N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11453609.png)
![8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B11453614.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11453618.png)
![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B11453631.png)


